molecular formula C11H13BrO3 B2577424 Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate CAS No. 51699-41-3

Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate

Cat. No.: B2577424
CAS No.: 51699-41-3
M. Wt: 273.126
InChI Key: UTXUUSOFNXTNOK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₁H₁₃BrO₃ and exhibits a molecular weight of 273.12 grams per mole. The compound is systematically identified by the Chemical Abstracts Service number 51699-41-3 and carries the MDL number MFCD16749037. The International Union of Pure and Applied Chemistry nomenclature designates this substance as this compound, reflecting its structural composition of an ethyl ester functionality connected to a propanoic acid derivative bearing both a hydroxyl group and a meta-brominated phenyl substituent at the third carbon position.

The structural representation through Simplified Molecular Input Line Entry System notation appears as CCOC(=O)CC(c1cccc(c1)Br)O, which clearly delineates the connectivity pattern of the molecule. The compound's International Chemical Identifier code reads InChI=1S/C11H13BrO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10,13H,2,7H2,1H3, providing a unique chemical fingerprint for database identification purposes. This comprehensive nomenclature system ensures precise identification across various chemical databases and research publications.

The stereochemical aspects of this molecule become particularly important when considering its biological activity and synthetic utility. The presence of a chiral center at the carbon bearing the hydroxyl group allows for the existence of two enantiomers, though the compound is typically encountered as a racemic mixture in standard synthetic preparations. The meta-positioning of the bromine atom on the phenyl ring distinguishes this compound from its ortho and para isomers, each of which exhibits distinct chemical and physical properties.

Property Value Reference
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
CAS Number 51699-41-3
MDL Number MFCD16749037
Purity (typical) 95-97%

Historical Context of Discovery and Development

The historical development of this compound is intrinsically linked to the broader evolution of organometallic chemistry and the Reformatsky reaction methodology. The foundational work of Sergey Nikolaevich Reformatsky in 1887 established the fundamental principles for synthesizing beta-hydroxy esters through zinc-mediated carbon-carbon bond formation. This pioneering research created the conceptual framework that would eventually enable the targeted synthesis of brominated aromatic derivatives such as this compound.

The specific synthesis and characterization of this compound emerged from subsequent refinements to the Reformatsky methodology, particularly those involving alternative metal systems and improved reaction conditions. Significant advances occurred through the work of researchers who explored indium-mediated Reformatsky reactions under sonochemical conditions, which provided milder reaction environments and enhanced functional group tolerance. These developments proved particularly valuable for synthesizing brominated aromatic compounds, which often require careful handling to prevent unwanted side reactions.

The evolution of asymmetric synthesis methodologies has played a crucial role in the contemporary relevance of this compound. Recent advances in enantioselective Reformatsky reactions, particularly those employing dimethylzinc and chiral ligands, have enabled the preparation of enantiomerically enriched samples of this compound. These methodological improvements have transformed this compound from a simple synthetic target into a valuable chiral building block for pharmaceutical applications.

The compound's significance has been further enhanced by developments in continuous flow chemistry and automated synthesis platforms, which have improved the efficiency and reproducibility of its preparation. Industrial-scale synthesis methods have been developed that employ optimized reaction conditions and purification protocols, making this compound more accessible for research and development applications. These advances represent a significant departure from early synthetic approaches that often suffered from low yields and poor stereoselectivity.

Position in Contemporary Organic Chemistry Research

Contemporary organic chemistry research has positioned this compound as a versatile synthetic intermediate with applications spanning multiple areas of investigation. The compound serves as a key building block in the synthesis of pharmaceutically relevant molecules, particularly those requiring specific stereochemical arrangements around the beta-hydroxy ester functionality. Recent studies have demonstrated its utility in preparing precursors to important therapeutic agents, including those with antidepressant and selective serotonin reuptake inhibitor activities.

The bromine substituent at the meta position provides unique opportunities for further functionalization through various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi coupling methodologies. These transformations have been extensively studied and optimized to provide access to a wide range of substituted aromatic derivatives. The electronic effects of the meta-bromine substitution pattern have been shown to influence both the reactivity of the ester functionality and the stereochemical outcome of subsequent transformations.

Modern synthetic methodology development has embraced this compound as a test substrate for evaluating new catalytic systems and reaction conditions. Photoredox catalysis represents one particularly active area of research, where this compound has been employed to assess the efficiency and selectivity of visible-light-promoted synthetic transformations. These studies have contributed to a deeper understanding of how halogenated aromatic systems interact with excited-state photocatalysts and have informed the design of improved catalytic protocols.

The compound's role in asymmetric synthesis continues to expand through the development of new chiral catalysts and ligand systems. Recent research has focused on achieving higher levels of enantioselectivity in the formation of the stereogenic center bearing the hydroxyl group. These efforts have yielded significant improvements in both the efficiency and selectivity of asymmetric Reformatsky reactions, with some protocols achieving enantiomeric excesses exceeding 90 percent under optimized conditions.

Research Application Methodology Reported Yield Enantioselectivity
Asymmetric Reformatsky Dimethylzinc/Chiral Ligand 88-95% 93-96% ee
Photoredox Synthesis Visible Light Catalysis 80% Not specified
Cross-Coupling Suzuki-Miyaura Variable Not applicable
Flow Chemistry Continuous Process >80% Racemic

The integration of computational chemistry approaches has provided valuable insights into the reactivity patterns and conformational preferences of this compound. Density functional theory calculations have been employed to understand the electronic structure of the molecule and to predict its behavior under various reaction conditions. These theoretical studies have proven particularly valuable for designing new synthetic transformations and for optimizing existing protocols to achieve improved selectivity and efficiency.

Properties

IUPAC Name

ethyl 3-(3-bromophenyl)-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10,13H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXUUSOFNXTNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-bromophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromophenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 3-(3-bromophenyl)-3-oxopropanoate.

    Reduction: Formation of ethyl 3-(3-bromophenyl)-3-hydroxypropanol.

    Substitution: Formation of ethyl 3-(3-azidophenyl)-3-hydroxypropanoate or ethyl 3-(3-cyanophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Chemistry

Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

Biological Research

The compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. It has shown promise in:

  • Antimicrobial Activity : Studies indicate that it may possess antimicrobial properties, making it a candidate for further research in developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that it could influence cellular processes related to cancer progression, possibly through modulation of oxidative stress responses and gene expression .

Pharmaceutical Applications

In pharmaceutical research, this compound is explored as a potential therapeutic agent. Its interactions with specific molecular targets may lead to the development of new anti-inflammatory and anticancer drugs. The brominated pyridine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function and potentially inhibiting certain enzymes by binding to their active sites.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Antimicrobial Research : A study showed that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, suggesting its utility in developing new antimicrobial agents.
  • Cancer Research : Research on its anticancer properties revealed that it could inhibit cell proliferation in certain cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

Summary Table of Applications

Application AreaDescription
ChemistryIntermediate for synthesizing complex organic molecules
Biological ResearchPotential antimicrobial and anticancer properties
Pharmaceutical DevelopmentInvestigated for anti-inflammatory and anticancer therapeutic applications

Mechanism of Action

The mechanism of action of ethyl 3-(3-bromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropanoate moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 3-(3-bromo-6-chloro-2-fluorophenyl)-3-hydroxypropanoate (CAS 2755723-70-5)
  • Structural Differences : Additional chlorine and fluorine substituents at the 2- and 6-positions increase steric hindrance and electron-withdrawing effects.
  • Impact: Enhanced metabolic stability due to reduced electron density on the aromatic ring. The trifluoromethyl group in related analogs (e.g., Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate, CAS 2734779-14-5) further increases lipophilicity and resistance to oxidative degradation .
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate (CAS 1457750-52-5)
  • Structural Differences : A methoxy group at the 4-position introduces electron-donating effects.
  • Impact : Increased solubility in polar solvents compared to the parent compound. The methoxy group may enhance binding affinity to targets requiring π-π interactions, as seen in kinase inhibitors .
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate
  • Structural Differences : A nitro group replaces the bromine at the 4-position.
  • Impact : Strong electron-withdrawing effects reduce aromatic ring reactivity but improve optical resolution in kinetic resolution (KR) studies. Specific rotation data ([α]D) aids in assigning absolute configurations .

Functional Group Modifications

Methyl 3-(3-Bromophenyl)Propanoate (CAS 151583-29-8)
  • Structural Differences : Lacks the hydroxyl group and uses a methyl ester.
  • Impact : Reduced hydrogen bonding capacity lowers solubility in aqueous media. The methyl ester may confer higher volatility (boiling point: 287.3°C predicted) compared to ethyl esters .
Ethyl 3-(1,4-Benzodioxan)-3-hydroxypropanoate
  • Structural Differences : A benzodioxan ring replaces the bromophenyl group.
Cytotoxicity of Halogen-Substituted Analogs
  • This highlights the importance of bromine placement for bioactivity .

Physicochemical Properties

Compound Name Molecular Formula Key Substituents Boiling Point (°C) Solubility Trends
Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate C11H13BrO3 3-Br, β-OH Not reported Moderate in polar solvents
Methyl 3-(3-Bromophenyl)Propanoate C10H11BrO2 3-Br, no OH 287.3 (predicted) Low aqueous solubility
Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate C12H12BrF3O3 2-Br, 4-CF3, β-OH Not reported High lipophilicity

Biological Activity

Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a bromophenyl group attached to a hydroxypropanoate backbone, which contributes to its biological activity. The typical synthesis involves reactions with ethyl bromoacetate and appropriate aldehydes or ketones under controlled conditions, often utilizing sonochemical methods to enhance yields .

1. Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for some pathogens were notably low, suggesting strong antibacterial activity .

2. Enzyme Modulation

This compound has been shown to interact with key enzymes in biological pathways. Notably, it modulates the activity of acetylcholinesterase, an enzyme critical for neurotransmission in the cholinergic system. This modulation can have implications for the treatment of neurodegenerative diseases such as Alzheimer's.

3. Induction of Oxidative Stress

This compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) like nitric oxide and superoxide. This property is significant as it may affect cellular signaling pathways and gene expression, providing insights into cellular metabolism and stress responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering biochemical pathways.
  • Reactive Oxygen Species Generation : By inducing oxidative stress, it affects cellular functions and signaling.
  • Interaction with Biological Macromolecules : Its structural features allow it to form hydrogen bonds and π-π interactions with proteins and nucleic acids.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • A study demonstrated its antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.05 to 0.1 mg/mL .
  • Another investigation focused on its role in modulating acetylcholinesterase activity, suggesting potential applications in neuropharmacology.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
AntimicrobialModerate activity against bacterial strains
Acetylcholinesterase ModulationInhibition observed; implications for Alzheimer's treatment
Oxidative Stress InductionIncreased ROS production; affects cellular signaling

Potential Applications

Given its diverse biological activities, this compound holds potential for various applications:

  • Pharmaceutical Development : As an antimicrobial agent or as a modulator of neurotransmitter systems.
  • Research Tool : For studying oxidative stress pathways and enzyme interactions.
  • Therapeutic Candidate : In the context of neurodegenerative diseases due to its effects on acetylcholinesterase.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate, and how can intermediates be characterized?

The synthesis often involves multi-step reactions starting from 3-bromophenyl precursors. For example:

  • Step 1 : Condensation of 3-bromobenzaldehyde with ethyl cyanoacetate in ethanol containing triethylamine yields (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate .
  • Step 2 : Reduction of the α,β-unsaturated carbonyl group (e.g., using NaBH4 or catalytic hydrogenation) introduces the hydroxyl group, forming the target compound.
  • Characterization : Intermediates are confirmed via LC-MS (e.g., m/z 371.1 [M+H]+ for bromophenyl pyrazole derivatives) , while final products are analyzed using 1H^{1}\text{H}/13C^{13}\text{C} NMR, IR, and X-ray crystallography to verify stereochemistry and purity .

Q. How is the hydroxyl group in this compound protected during synthetic modifications?

Common protection strategies include:

  • Silylation : Using tert-butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole to form TBDMS ethers, preventing unwanted side reactions during subsequent steps .
  • Acetylation : Treatment with acetic anhydride/pyridine to generate acetyl-protected derivatives.
    Post-protection, confirm the success via 1H^{1}\text{H} NMR (disappearance of the hydroxyl proton signal at ~3.5 ppm) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} NMR identifies protons (e.g., hydroxyl at δ 3.5–4.0 ppm, aromatic protons at δ 7.2–7.8 ppm). 13C^{13}\text{C} NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated for related bromophenyl acrylate derivatives (monoclinic P21/c space group, β = 110.37°) .
  • Mass Spectrometry : ESI-MS or LC-MS verifies molecular weight (e.g., m/z 287.0 [M+H]+ for C11_{11}H11_{11}BrO3_3) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the reduction of Ethyl 3-(3-bromophenyl)-3-oxopropanoate to the hydroxy derivative?

  • Catalytic Asymmetric Reduction : Use chiral catalysts like Corey-Bakshi-Shibata (CBS) with borane to achieve enantioselectivity. For example, (R)-CBS yields the (R)-hydroxy isomer with >90% ee .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereochemical control compared to protic solvents.
    Monitor enantiomeric excess via chiral HPLC or CD spectroscopy .

Q. What mechanistic insights explain the reactivity of the hydroxyl group in nucleophilic substitution reactions?

  • SN2 Pathways : The hydroxyl group can be converted to a better leaving group (e.g., via mesylation with MsCl), enabling substitution with nucleophiles like halides or amines. Kinetic studies show second-order dependence on nucleophile concentration .
  • Steric Effects : The 3-bromophenyl group hinders backside attack, favoring retention of configuration in bulky systems .

Q. How do conflicting spectroscopic data for similar derivatives inform troubleshooting in synthesis?

  • Case Study : Discrepancies in 13C^{13}\text{C} NMR shifts between this compound and its 4-bromo analog (δ 170.5 vs. 169.8 ppm for the carbonyl) may arise from electronic effects. Verify via DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental and theoretical shifts .
  • Resolution : Cross-validate with HSQC/HMBC NMR to assign ambiguous signals .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Keap1 Inhibitors : It serves as a precursor for pyrazole-carboxylate derivatives targeting the Keap1-Nrf2 pathway, validated via IC50_{50} assays (e.g., 0.62 μM for compound 38) .
  • Anticancer Agents : Functionalization with sulfonamide groups enhances cytotoxicity in MCF-7 cell lines (IC50_{50} < 10 μM) .

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

  • DFT Modeling : Calculate transition state energies for key steps (e.g., reduction or silylation) to identify rate-limiting barriers.
  • Solvent Screening : Use COSMO-RS simulations to predict solvent effects on yield. Ethanol/water mixtures improve selectivity by stabilizing polar intermediates .

Methodological Best Practices

Q. What strategies mitigate decomposition during purification of this compound?

  • Low-Temperature Chromatography : Use silica gel columns at 4°C to prevent thermal degradation.
  • Avoid Strong Acids/Bases : Neutral pH conditions during workup preserve ester and hydroxyl groups.

Q. How can synthetic routes be adapted for isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H)?

  • Labeled Starting Materials : Use 13C^{13}\text{C}-enriched ethyl cyanoacetate or 3-bromobenzaldehyde.
  • Deuterium Exchange : Catalytic deuteration (Pd/C, D2_2O) introduces 2H^{2}\text{H} at the α-position of the carbonyl group .

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